1-(Pyridin-3-yl)cyclopropan-1-ol
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Overview
Description
1-(Pyridin-3-yl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a pyridine ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives using diazomethane in the presence of a palladium catalyst . This reaction typically requires mild conditions and yields the desired cyclopropane derivative with high selectivity.
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis. Companies like ChemScene provide this compound through bulk manufacturing and sourcing . The production process is optimized for high yield and purity, ensuring the compound meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The cyclopropane ring’s strain energy and the pyridine ring’s aromaticity contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
1-(Pyridin-4-yl)cyclopropan-1-ol: Similar structure but with the pyridine ring attached at the 4-position.
1-(Pyridin-3-yl)cyclopropylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1-(Pyridin-3-yl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-pyridin-3-ylcyclopropan-1-ol |
InChI |
InChI=1S/C8H9NO/c10-8(3-4-8)7-2-1-5-9-6-7/h1-2,5-6,10H,3-4H2 |
InChI Key |
LIRJBYBLGJRTII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)O |
Origin of Product |
United States |
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